N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-4-3-13-26(14-15)32(28,29)19-11-7-16(8-12-19)20(27)23-22-25-24-21(31-22)17-5-9-18(30-2)10-6-17/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYFEEMDMXOJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a 1,3,4-oxadiazole ring and a sulfonamide group, which are known to contribute to its biological activities. The structural formula can be represented as follows:
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to oxadiazoles. For instance, derivatives containing oxadiazole rings have shown significant activity against various cancer cell lines. A study indicated that compounds with similar structures exhibited IC50 values ranging from 7.4 μM to 25.72 μM against MCF cell lines, suggesting that modifications in the oxadiazole structure can enhance cytotoxicity against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 7.4 | MDA-MB-231 |
| Compound B | 25.72 | MCF7 |
| Compound C | 45.2 | U87 |
Antiviral Activity
Research has also explored the antiviral potential of oxadiazole derivatives. For example, N-(phenylbenzamide) derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV and HCV by enhancing intracellular levels of APOBEC3G, which plays a crucial role in inhibiting viral replication . While specific data on this compound is limited, its structural similarities suggest potential antiviral properties.
Case Study 1: Antitumor Efficacy in Vivo
In a relevant study involving a compound structurally similar to this compound, significant antitumor activity was observed in xenograft models of breast cancer. The compound was administered at varying doses, leading to a marked reduction in tumor size compared to control groups. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest in cancer cells .
Case Study 2: Pharmacokinetics and Bioavailability
Another study highlighted the pharmacokinetic profile of an oxadiazole derivative with similar characteristics. It reported high oral bioavailability (>90%) and favorable pharmacokinetics in animal models. The compound exhibited dual peaks in plasma concentration post-administration, indicating effective absorption and distribution within the body . This information is crucial for understanding the therapeutic potential of this compound.
Preparation Methods
Hydrazide Formation
4-Methoxybenzoic acid hydrazide is prepared by refluxing 4-methoxybenzoic acid with hydrazine hydrate in ethanol:
$$
\text{4-Methoxybenzoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, 80°C}} \text{4-Methoxybenzoic acid hydrazide} \quad
$$
Reaction Conditions :
- Solvent: Absolute ethanol
- Temperature: 80°C, 6 hours
- Yield: 85–90%
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide in alkaline conditions to form 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, followed by amination:
$$
\text{4-Methoxybenzoic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, DMF}} \text{5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol} \quad
$$
Amination :
The thiol intermediate is treated with ammonia or ammonium acetate under reflux to yield the amine derivative.
Sulfonylation of Benzamide
Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride
Benzoyl chloride is sulfonated using chlorosulfonic acid:
$$
\text{Benzoyl chloride} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C}} \text{4-(Chlorosulfonyl)benzoyl chloride} \quad
$$
Key Parameters :
- Temperature: 0–5°C (prevents over-sulfonation)
- Reaction Time: 2 hours
- Yield: 70–75%
Amide Coupling
The final step involves coupling the sulfonated benzoyl chloride with the oxadiazole amine:
$$
\text{4-((3-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride} + \text{5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} \xrightarrow{\text{THF, DIPEA}} \text{this compound} \quad
$$
Optimized Parameters :
- Solvent: Tetrahydrofuran (THF)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: 0°C to room temperature, 12 hours
- Yield: 65–70%
Purification and Characterization
Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Spectroscopic Data
Table 1: Key Spectral Assignments
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C, 20 min) reduces oxadiazole formation time from 6 hours to 30 minutes, improving yield to 90%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
